Pde4-IN-4

M3 muscarinic receptor PDE4 inhibition inhaled pulmonary models

PDE4-IN-4 (CAS: 1793069-00-7) is a small-molecule chemical probe characterized as a dual muscarinic M3 receptor antagonist and phosphodiesterase 4 (PDE4) inhibitor. Its primary reported activity profile consists of M3 antagonism with a pIC50 of 10.2 (corresponding to an IC50 of approximately 0.063 nM) and PDE4 inhibition with a pIC50 of 8.8 (IC50 approximately 1.58 nM).

Molecular Formula C36H37Cl2N3O7S
Molecular Weight 726.7 g/mol
Cat. No. B12430233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4-IN-4
Molecular FormulaC36H37Cl2N3O7S
Molecular Weight726.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC
InChIInChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34+/m0/s1
InChIKeyOAWZSUHVKPQVIU-LEEDBYTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PDE4-IN-4: A Dual M3 Antagonist-PDE4 Inhibitor Tool Compound for Inhaled Pulmonary Research


PDE4-IN-4 (CAS: 1793069-00-7) is a small-molecule chemical probe characterized as a dual muscarinic M3 receptor antagonist and phosphodiesterase 4 (PDE4) inhibitor. Its primary reported activity profile consists of M3 antagonism with a pIC50 of 10.2 (corresponding to an IC50 of approximately 0.063 nM) and PDE4 inhibition with a pIC50 of 8.8 (IC50 approximately 1.58 nM) [1]. The compound possesses the molecular formula C36H37Cl2N3O7S and a molecular weight of 726.67 g/mol, and is supplied as a racemic/diastereomeric mixture intended exclusively for inhalation-based research applications in pulmonary disease models . Its dual pharmacological mechanism distinguishes it within the PDE4 inhibitor class by concurrently targeting both cyclic nucleotide hydrolysis and cholinergic bronchoconstriction pathways relevant to airway function.

Why PDE4-IN-4 Cannot Be Casually Substituted by Other PDE4 Inhibitors in Pulmonary Research


Standard PDE4 inhibitors, whether high-potency pan-PDE4 agents (e.g., roflumilast, apremilast) or subfamily-selective candidates (e.g., GSK256066 for PDE4B), operate through a single-node mechanism—inhibition of cAMP hydrolysis—to achieve anti-inflammatory effects. In respiratory research models, however, airway tone and mucus secretion are additionally governed by cholinergic signaling via the M3 muscarinic receptor [1]. Substituting PDE4-IN-4 with a conventional PDE4 inhibitor eliminates the M3 antagonism component (pIC50 10.2), which is documented to be approximately 0.7 log units more potent than its PDE4 inhibition in the same molecular scaffold. This dual targeting is specifically engineered for inhaled pulmonary disease models where concurrent bronchodilatory (M3 blockade) and anti-inflammatory (PDE4 inhibition) activities may yield experimental outcomes unattainable with monofunctional PDE4 inhibitors .

PDE4-IN-4 Differential Evidence: Quantitative Comparisons Against PDE4 Inhibitor Comparators


Dual M3 Antagonism vs. PDE4-Only Inhibitors: A Pharmacological Distinction

PDE4-IN-4 exhibits a dual pharmacological profile that is absent in comparator PDE4 inhibitors including roflumilast, apremilast, GSK256066, and PDE4-IN-5. The compound demonstrates M3 muscarinic receptor antagonism with a pIC50 of 10.2 (IC50 ≈ 0.063 nM) alongside PDE4 inhibition with a pIC50 of 8.8 (IC50 ≈ 1.58 nM) [1]. In contrast, clinical-stage inhaled PDE4 inhibitors such as GSK256066 (PDE4B IC50 3.2 pM) and oral agents like roflumilast (PDE4 IC50 0.2–4.3 nM) possess no reported M3 receptor activity and function solely through PDE4 catalytic site inhibition [2][3]. The M3 antagonism potency of PDE4-IN-4 exceeds its PDE4 inhibitory potency by approximately 25-fold on a molar basis, indicating that in experimental systems, cholinergic modulation may predominate over cAMP elevation at lower concentrations.

M3 muscarinic receptor PDE4 inhibition inhaled pulmonary models

PDE4 Inhibitory Potency: Position Among Inhaled Pulmonary PDE4 Tool Compounds

PDE4-IN-4 inhibits PDE4 with a pIC50 of 8.8, corresponding to an IC50 of approximately 1.58 nM . For inhaled pulmonary applications, this potency positions the compound between the exceptionally high-affinity GSK256066 (PDE4B apparent IC50 = 3.2 pM, steady-state IC50 < 0.5 pM) and the clinical oral PDE4 inhibitor roflumilast (PDE4B IC50 = 390 pM in the same GSK256066 comparative study) [1]. PDE4-IN-4 is approximately 490-fold less potent than GSK256066 at PDE4B but approximately 4-fold more potent than roflumilast when comparing the roflumilast value reported in that head-to-head study. Notably, PDE4-IN-4 is approximately 2-fold less potent than PDE4-IN-5 (IC50 = 3.1 nM), a related tool compound optimized for topical dermatological rather than inhaled pulmonary applications [2].

PDE4B inhibition inhaled anti-inflammatory pulmonary neutrophilia

Route-Specific Design Rationale: Differentiated from Orally Bioavailable PDE4 Inhibitors

PDE4-IN-4 is explicitly designed for inhalation-based research in pulmonary disease models, as documented across vendor technical datasheets and consistent with the compound's intended preclinical application . This design criterion distinguishes PDE4-IN-4 from orally administered PDE4 inhibitors such as roflumilast (marketed as Daxas/Daliresp for oral COPD therapy) and apremilast (marketed as Otezla for oral psoriasis/psoriatic arthritis therapy), both of which exhibit systemic exposure that limits their maximal tolerated dose due to emesis and gastrointestinal adverse effects [1]. The inhaled route enables localized pulmonary PDE4 and M3 modulation, potentially achieving higher target tissue concentrations while minimizing systemic absorption and associated dose-limiting toxicities. Preclinical studies with inhaled PDE4 inhibitors such as GSK256066 have demonstrated that intratracheal administration achieves pulmonary anti-inflammatory efficacy at ED50 values of 1.1–2.9 μg/kg in rat LPS-induced neutrophilia models, doses far below those required for systemic PDE4 inhibition [1].

inhaled drug delivery topical pulmonary administration COPD models

Differentiation from PDE4-IN-5: Inhalation Pulmonary vs. Topical Dermatological Optimization

PDE4-IN-5 (compound 33a) is a structurally distinct PDE4 inhibitor with an IC50 of 3.1 nM that has been characterized for favorable skin permeability and a well-characterized binding mechanism, supporting its application in topical treatment of psoriasis models [1]. PDE4-IN-5 is documented to possess good skin penetration properties, making it suitable for dermatological research applications. In contrast, PDE4-IN-4 is explicitly designated for inhalation-based pulmonary disease research and carries the additional M3 antagonism functionality (pIC50 10.2) absent in PDE4-IN-5 [2]. While PDE4-IN-5 demonstrates approximately 2-fold greater PDE4 inhibitory potency than PDE4-IN-4 (3.1 nM vs. 1.58 nM), it lacks the M3 receptor activity that may be critical for bronchoprotective effects in airway models.

PDE4-IN-5 psoriasis skin penetration compound selection

PDE4-IN-4 Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


Inhaled Pulmonary Inflammation Models Requiring Concurrent Bronchodilation

PDE4-IN-4 is uniquely suited for preclinical rodent models of allergic asthma or COPD where both airway inflammation (via PDE4 inhibition, pIC50 8.8) and cholinergic bronchoconstriction (via M3 antagonism, pIC50 10.2) are experimentally relevant endpoints. Intratracheal or nebulized administration of PDE4-IN-4 enables localized pulmonary delivery that mimics the inhaled route of clinical development candidates such as GSK256066 and CHF6001, while providing the additional M3 antagonism component absent in those comparators . The compound's intermediate PDE4 potency (IC50 ≈ 1.58 nM) relative to ultra-potent GSK256066 (3.2 pM) may also permit more graded dose-response characterization in in vivo pulmonary neutrophilia assays where full PDE4 suppression can obscure the contribution of M3 blockade [1].

Dual-Target Mechanistic Studies in Airway Smooth Muscle and Immune Cells

PDE4-IN-4 enables experimental dissection of cAMP-dependent (PDE4-mediated) versus cholinergic (M3-mediated) signaling pathways in isolated airway smooth muscle preparations and mixed pulmonary cell populations. The compound's dual activity—with M3 antagonism approximately 25-fold more potent than PDE4 inhibition on a molar basis—allows concentration-dependent switching between predominantly M3-mediated effects at lower concentrations and combined M3/PDE4 effects at higher concentrations . This pharmacological profile is not replicable with single-target PDE4 inhibitors (roflumilast, apremilast, GSK256066) or with M3 antagonists alone, making PDE4-IN-4 a valuable chemical probe for studies investigating crosstalk between cAMP and cholinergic signaling in airway physiology.

Benchmarking Inhaled Dual-Pharmacology Candidates Against Monotherapy Comparators

Pharmaceutical research programs developing inhaled bifunctional molecules for COPD or severe asthma can employ PDE4-IN-4 as a reference compound to benchmark the relative contributions of PDE4 inhibition and M3 antagonism in their own lead series. Since PDE4-IN-4 provides a characterized dual-activity baseline (pIC50 M3 = 10.2, pIC50 PDE4 = 8.8), researchers can assess whether novel chemical entities achieve superior potency, improved dual-activity balance, or enhanced pulmonary retention relative to this tool compound . This application is particularly relevant given that clinical development of inhaled PDE4 inhibitors (e.g., GSK256066, CHF6001) has established the therapeutic rationale for pulmonary PDE4 targeting, yet none of those clinical candidates incorporate concurrent M3 antagonism [1].

Quote Request

Request a Quote for Pde4-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.